(5R)-Dinoprost tromethamine

Descripción

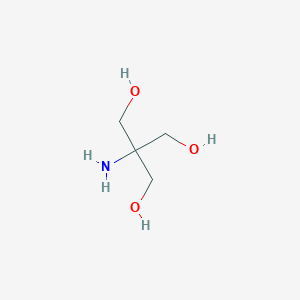

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as TRIS or Tromethamine, is a tertiary amine and polyol with the chemical formula C₄H₁₁NO₃. Its structure features a central carbon atom bonded to an amino group, a hydroxymethyl group, and two additional hydroxyl groups, making it highly polar and water-soluble. TRIS is widely utilized as a buffering agent in biochemical and pharmaceutical applications due to its effective buffering range (pH 7–9) and minimal interference with enzymatic reactions . Beyond buffering, TRIS serves as a precursor in organic synthesis (e.g., functionalized cellulose derivatives ), a counterion in drug formulations (e.g., Dexketoprofen trometamol ), and a templating agent in materials science (e.g., dendritic mesoporous silica ).

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Reaction Setup and Conditions

In the first step, 93 g of paraformaldehyde is dissolved in 85 g of methanol with 0.3 g of potassium hydroxide (KOH) as a catalyst. Nitromethane (55 g) is added dropwise at 40–55°C for 3–4 hours, achieving a conversion rate of 98%. The intermediate, trimethylolnitromethane, is then transferred to a hydrogenation reactor with 350 g of methanol and 20 g of nickel catalyst. Hydrogen gas is introduced at 2–3 MPa and 40–50°C for 2–3 hours, followed by a 1-hour settling period at 60°C.

Table 1: Condensation-Hydrogenation Process Parameters

| Step | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Condensation | Nitromethane, Paraformaldehyde | KOH | 40–55 | 3–4 | 98 |

| Hydrogenation | Trimethylolnitromethane | Nickel | 40–50 | 2–3 | 99.94 |

Purification and Yield

Post-hydrogenation, the crude product undergoes decolorization with 5 g of activated carbon at 50°C, followed by hot filtration and crystallization. The final product achieves 99.94% purity with an absorbance of 0.043 at 260 nm, meeting reagent-grade standards. Methanol content in the solution is reduced to 99%, ensuring minimal solvent residue.

Recrystallization from Methanol-Water Systems

Industrial-grade Tris is purified via recrystallization using a methanol-water solvent mixture. This method enhances purity without requiring complex catalytic steps.

Process Optimization

A mixture of 800 g industrial-grade Tris is dissolved in a methanol-water solution (2:3 v/v) at 60°C. Activated carbon (0.5–2% w/w relative to Tris) is added, and the solution is stirred at 45–55°C for 20–40 minutes before hot filtration. The filtrate is concentrated under reduced pressure at 70–80°C until crystallization initiates. Crystals are rinsed with anhydrous ethanol and dried at 40–60°C for 3–5 hours.

Table 2: Recrystallization Process Parameters

| Parameter | Value |

|---|---|

| Solvent Ratio (H2O:MeOH) | 2:3 (v/v) |

| Activated Carbon | 0.5–2% (w/w) |

| Crystallization Temp | 70–80°C |

| Final Purity | ≥99.9% |

Industrial Application

This method is favored for kilogram-scale production due to its simplicity and high product stability. The absence of hazardous reagents reduces safety risks, while the reuse of methanol-water mixtures lowers operational costs.

Comparative Analysis of Methods

The condensation-hydrogenation method offers superior purity (99.94%) but requires specialized equipment for high-pressure hydrogenation. In contrast, recrystallization is cost-effective and scalable but depends on the availability of high-purity starting material. Industrial facilities often combine both approaches: using condensation-hydrogenation for primary synthesis and recrystallization for final purification.

Industrial-Scale Production Considerations

Large-scale Tris production prioritizes catalyst recovery and solvent recycling. Nickel catalysts from hydrogenation steps are filtered and reactivated for reuse, reducing metal waste . Methanol is distilled from reaction mixtures and reintroduced into subsequent batches, minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes to form Schiff bases.

Complexation Reactions: 2-Amino-2-(hydroxymethyl)propane-1,3-diol can form complexes with metal ions.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes and are carried out under acidic or basic conditions.

Complexation Reactions: Involve metal salts and are conducted in aqueous solutions.

Major Products:

Schiff Bases: Formed from condensation reactions with aldehydes.

Metal Complexes: Formed from reactions with metal ions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Buffering Agent in Clinical Settings

Tris is predominantly used as a buffering agent to maintain physiological pH levels in biological systems. It is effective in the pH range of 7.0 to 9.0, making it suitable for various biological assays and therapeutic applications. Tris is listed in the U.S. Pharmacopeia and the National Formulary, emphasizing its importance in clinical settings for treating conditions like metabolic acidosis .

Case Study: Treatment of Metabolic Acidosis

In clinical trials, Tris has been administered intravenously to patients suffering from metabolic acidosis caused by conditions such as diabetes and respiratory diseases. The compound has demonstrated a low incidence of long-term toxicological effects and minimal side effects when used at therapeutic doses .

Tris serves as an emulsifying agent and stabilizer in cosmetic formulations, including creams and lotions. Its properties help improve the solubility of active ingredients, enhancing product efficacy while ensuring skin compatibility .

Case Study: Use in Cosmetic Formulations

In various cosmetic products, Tris has been shown to enhance the stability and efficacy of formulations by acting as a buffer and solubilizer, which is crucial for maintaining product integrity over time .

Environmental Applications

Aquatic Species Transport

Due to its low aquatic toxicity, Tris is employed as a buffering agent during the transport of live aquatic species. It helps regulate pH levels in transport water, ensuring the health and viability of aquatic organisms during transit .

Industrial Applications

Acid Gas Removal from Hydrocarbon Streams

Recent innovations have highlighted the use of Tris in industrial processes for removing acid gases from liquefied hydrocarbon gas streams. This application is particularly beneficial for refineries looking to enhance their gas treatment capacities without significant capital investment .

Table 2: Industrial Applications of Tris

| Application | Description |

|---|---|

| Acid Gas Removal | Used in processes for treating liquefied hydrocarbons |

| Buffering Agent | Maintains pH stability in various industrial processes |

Mecanismo De Acción

2-Amino-2-(hydroxymethyl)propane-1,3-diol acts as a proton acceptor, which allows it to neutralize acids. It combines with hydrogen ions to form water and bicarbonate, thereby correcting acidosis. This buffering action helps maintain the pH balance in biological systems. 2-Amino-2-(hydroxymethyl)propane-1,3-diol also functions as an osmotic diuretic, promoting the excretion of excess fluids .

Comparación Con Compuestos Similares

TRIS vs. MOPS (3-(N-morpholino)propanesulfonic acid)

MOPS lacks the amino group of TRIS, reducing its interference in nitrogen quantification methods. However, TRIS is preferred in alkaline conditions due to its higher pKa .

TRIS vs. Tricine (N-[Tris(hydroxymethyl)methyl]glycine)

| Property | TRIS | Tricine |

|---|---|---|

| Structure | Branched amino alcohol | Glycine derivative with TRIS-like groups |

| pKa | 8.06 | 8.15 |

| Applications | General-purpose buffer, drug synthesis | SDS-PAGE, low-temperature biochemistry |

Tricine’s zwitterionic nature enhances its solubility in high-salt solutions, but TRIS is more versatile in organic synthesis due to its primary amine reactivity .

Pharmaceutical Derivatives

TRIS vs. Fosfomycin Trometamol

Fosfomycin trometamol is a TRIS salt of fosfomycin, enhancing the antibiotic’s solubility and bioavailability . Unlike free TRIS, this derivative leverages the amine group to form ionic bonds with the phosphonic acid moiety of fosfomycin, enabling oral administration. Similar TRIS-based salts, such as R-α-lipoic acid tromethamine, demonstrate improved stability and reduced gastrointestinal irritation compared to free acids .

Propane-1,3-diol Derivatives

TRIS vs. Aromatic Propane-1,3-diol Analogues

Compounds like erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol () share the propane-1,3-diol backbone but feature aromatic substituents. These derivatives exhibit reduced water solubility due to hydrophobic phenyl groups, limiting their utility in aqueous buffers. In contrast, TRIS’s hydroxyl and amino groups confer high hydrophilicity, making it ideal for biochemical applications .

Analytical Considerations

TRIS interferes with nitrogen quantification methods like the Dumas assay, as it contributes to background nitrogen levels . Non-nitrogenous buffers (e.g., phosphate) are preferable in such cases. However, TRIS remains advantageous in applications requiring metal chelation or reducing agent compatibility (e.g., TCEP in calorimetry ).

Data Tables

Table 1. Key Physicochemical Properties

| Compound | Molecular Weight | Solubility (H₂O) | LogP |

|---|---|---|---|

| TRIS | 121.14 g/mol | 550 g/L (20°C) | -1.76 |

| MOPS | 209.26 g/mol | 300 g/L (25°C) | -2.02 |

| Tricine | 179.17 g/mol | 500 g/L (25°C) | -3.10 |

Actividad Biológica

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris or THAM , is a widely used buffering agent in biological and biochemical applications. Its primary role is to maintain stable pH levels in various biological systems, making it essential in molecular biology, biochemistry, and clinical settings. This article explores the biological activity of Tris, focusing on its interactions, safety profile, and applications in research and medicine.

Tris is characterized by its ability to form stable buffers in the physiological pH range (approximately 7.0 to 9.0). It is soluble in water and has a pKa of around 8.1 at 25°C, making it particularly useful for biological experiments that require a neutral to slightly alkaline environment.

| Property | Value |

|---|---|

| Molecular Formula | C4H11NO3 |

| Molecular Weight | 121.14 g/mol |

| Appearance | White crystalline powder |

| pH (0.1 mol/L) | 3.5 - 5.5 |

Buffering Capacity

Tris is primarily utilized for its buffering capacity in biological assays and cell culture media. It effectively resists changes in pH when acids or bases are added, which is crucial for maintaining the integrity of biological molecules during experimental procedures .

Enzymatic Activity

Research indicates that Tris can influence enzymatic reactions due to its buffering capacity. For example, it has been shown to stabilize the activity of various enzymes such as DNases and RNases, which are critical for molecular biology applications .

Toxicological Profile

The safety profile of Tris has been extensively studied. In animal studies, it has been well-tolerated at high doses (up to 500 mg/kg/day via intravenous infusion) without significant adverse effects noted . However, some studies reported potential liver histopathological changes at elevated dosages, indicating a need for careful dosage management in clinical settings .

Clinical Applications

Tris has been used in clinical settings for treating metabolic acidosis. Human clinical trials have demonstrated its efficacy in stabilizing patients with acidosis without significant side effects when administered correctly . The most common adverse effects observed included transient decreases in respiratory rate and increased urine output.

Research Applications

In laboratory settings, Tris buffers have been employed in various studies assessing the impact of pH on cellular processes. For instance, a study demonstrated that Tris effectively inhibited metastasis in cancer models by neutralizing tumor acidity, which is often linked to aggressive tumor behavior .

Comparative Analysis with Other Buffers

| Buffer | pKa | Common Use | Stability |

|---|---|---|---|

| Tris (THAM) | 8.1 | Molecular biology | High |

| PBS (Phosphate) | 7.2 | General cell culture | Moderate |

| HEPES | 7.5 | Cell culture | High |

Q & A

Q. How to prepare and optimize TRIS buffer solutions for biochemical assays under varying pH conditions?

TRIS buffer preparation requires careful adjustment of pH using hydrochloric acid (HCl) or sodium hydroxide (NaOH) to achieve the desired range (typically pH 7.0–9.0). Key considerations include:

- Temperature sensitivity : TRIS exhibits a pH shift of ~0.03 units per °C; calibrate pH at the experimental temperature .

- Ionic strength : Adjust with NaCl to minimize ionic interference in enzymatic assays.

- Compatibility : Avoid interactions with divalent cations (e.g., Mg²⁺) in ATP-dependent reactions .

Q. What are the key considerations for ensuring TRIS stability during long-term storage?

Q. What safety protocols are recommended for handling TRIS in laboratory settings?

- Acute toxicity : Rodent LD50 (oral) data indicate moderate toxicity; use gloves and eye protection to avoid skin/eye irritation (H315/H319) .

- Spill management : Neutralize with weak acids (e.g., acetic acid) and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can TRIS be utilized in electron-liquid scattering experiments to study interfacial dynamics?

TRIS’s buffering capacity in aqueous solutions enables its use in liquid micro-jet (LμJ) setups for probing electron-liquid interactions in vacuum environments. Methodological steps include:

- Solution preparation : 0.1–1.0 M TRIS in ultrapure water, degassed to minimize bubble formation during jet ejection .

- Data validation : Compare experimental scattering cross-sections with Monte Carlo simulations to resolve discrepancies in energy transfer mechanisms .

Q. What methodologies are employed in synthesizing and characterizing TRIS derivatives for pharmaceutical applications?

Q. How to resolve discrepancies between experimental and simulated data in TRIS-containing biomolecular systems?

- Parameterization : Refine force field parameters (e.g., partial charges, bond angles) in molecular dynamics (MD) simulations to account for TRIS’s solvation effects .

- Experimental validation : Use small-angle X-ray scattering (SAXS) to compare simulated and observed hydration shells around proteins in TRIS buffer .

Q. What role does TRIS play in molecular dynamics simulations of protein-ligand interactions?

TRIS is modeled as an explicit solvent to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.